1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable aldehyde under acidic conditions to form the pyrrole ring. Subsequent steps may include oxidation and alkylation reactions to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, such as 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: Pyrrolidine derivatives, such as 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrolidine-3-carbaldehyde.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and substituents. Similar compounds include:
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the 2,6-dimethylphenyl group.
1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
2,6-Dimethylphenyl pyrrole derivatives: Variations in the substitution pattern on the pyrrole ring.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-6-5-7-11(2)15(10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMILNKQDHUCVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173998 | |
Record name | 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35711-42-3 | |
Record name | 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35711-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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